molecular formula C7H19PSi B3045427 Phosphine, diethyl(trimethylsilyl)- CAS No. 1068-75-3

Phosphine, diethyl(trimethylsilyl)-

Cat. No.: B3045427
CAS No.: 1068-75-3
M. Wt: 162.28 g/mol
InChI Key: ZHDNMIRWQNNCJN-UHFFFAOYSA-N
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Description

Phosphine, diethyl(trimethylsilyl)- is a tertiary phosphine compound characterized by the presence of diethyl and trimethylsilyl groups attached to a phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse reactivity and applications in various fields, including catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, diethyl(trimethylsilyl)- typically involves the reaction of diethylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production of phosphine, diethyl(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphine, diethyl(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphine, diethyl(trimethylsilyl)- has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.

    Biology: Investigated for its potential role in biological systems as a phosphorus donor.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of phosphine, diethyl(trimethylsilyl)- involves its ability to act as a nucleophile due to the lone pair of electrons on the phosphorus atom. This nucleophilicity allows it to participate in various chemical reactions, forming bonds with electrophilic centers. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, diethyl(trimethylsilyl)- is unique due to the presence of both diethyl and trimethylsilyl groups, which confer distinct reactivity and steric properties. This combination allows for unique applications in catalysis and materials science that are not possible with other similar compounds .

Properties

IUPAC Name

diethyl(trimethylsilyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19PSi/c1-6-8(7-2)9(3,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDNMIRWQNNCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19PSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456852
Record name Phosphine, diethyl(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-75-3
Record name Phosphine, diethyl(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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